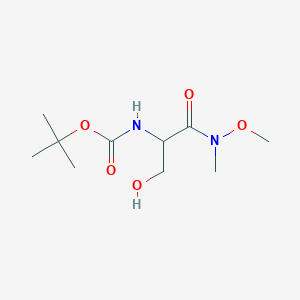

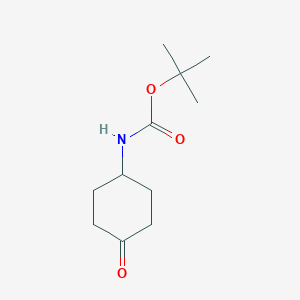

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound that has been explored in various studies for its chemical structure and properties. It is an important intermediate in organic synthesis and has potential applications in various fields due to its unique chemical characteristics.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates, like the compound , often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture. This process typically uses sodium benzenesulfinate and formic acid, leading to the formation of N-(Boc)-protected nitrones, which are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate and related compounds often features intramolecular hydrogen bonds. These structures are stabilized by such interactions, leading to distinct molecular configurations and characteristics (Bai & Wang, 2014).

Chemical Reactions and Properties

Tert-butyl N-hydroxycarbamates react with organometallics to produce N-(Boc)hydroxylamines, showcasing their reactivity and utility in chemical synthesis. These reactions demonstrate the compound's role as a versatile building block in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is utilized as a precursor in the study of foldamers, particularly in aza/α-dipeptide oligomerization. This compound, exhibiting an extended conformation, has been essential in exploring new classes of foldamers, contributing significantly to the understanding of molecular structures and bonding interactions (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Role in Organic Synthesis

The compound also finds application in organic synthesis. It has been used in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are crucial in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Intermediate in Biotin Synthesis

It is a key intermediate in the natural product Biotin, a water-soluble vitamin that plays an essential role in the metabolic cycle. The compound's synthesis from L-cystine through various steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation highlights its significance in biochemical processes (Qin et al., 2014).

Environmental Applications

Research into the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solutions has identified tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate as a relevant compound in the analysis of organic carbon balance and intermediate detection in environmental treatment processes (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

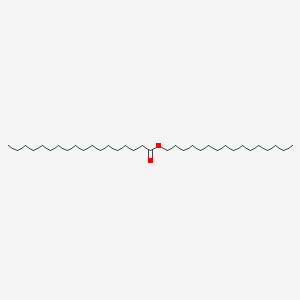

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)